molecular formula C16H10BrCl2NO4S B2443972 5,7-Dichloroquinolin-8-yl 5-bromo-2-methoxybenzene-1-sulfonate CAS No. 325811-69-6

5,7-Dichloroquinolin-8-yl 5-bromo-2-methoxybenzene-1-sulfonate

Cat. No. B2443972
CAS RN: 325811-69-6
M. Wt: 463.12
InChI Key: CMMZHSQHEUMZLE-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 5-bromo-2-methoxybenzene-1-sulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemoselective Synthesis and Antimicrobial Evaluation

5,7-Dichloroquinolin-8-yl 5-bromo-2-methoxybenzene-1-sulfonate and its derivatives have been synthesized through a multi-step process, demonstrating chemoselectivity during the transformation. These compounds, particularly 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, have exhibited potent antibacterial and antifungal activities, showing promise in antimicrobial applications (Krishna, 2018).

Synthesis and Antimicrobial Activities of Sulfonohydrazide-Substituted Derivatives

Sulfonohydrazide-substituted 8-hydroxyquinoline derivatives have been synthesized and evaluated for antimicrobial activities. A novel bi-dentate ligand and its metal(II) oxinates were created, showing a significant increase in antimicrobial and antifungal activities compared to parent compounds (Dixit et al., 2010).

Applications in Crystal Structure Analysis

The synthesis of various derivatives has led to the formation of compounds with interesting crystal structures. Studies have shown that these structures can be characterized by intricate hydrogen bonding, π–π stacking interactions, and fluorescence properties, indicating potential applications in crystallography and material sciences (Celik et al., 2015), (Le et al., 2020).

Catalytic Applications

Compounds derived from 5,7-Dichloroquinolin-8-yl 5-bromo-2-methoxybenzene-1-sulfonate have been used as catalysts in chemical reactions. For instance, [Pd(HQS)2] (HQS = 8-hydroxyquinoline-5-sulfonic acid) efficiently catalyzes Suzuki–Miyaura reactions, demonstrating the potential use of these compounds in organic synthesis and pharmaceutical manufacturing (Conelly-Espinosa & Morales‐Morales, 2010).

properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2NO4S/c1-23-13-5-4-9(17)7-14(13)25(21,22)24-16-12(19)8-11(18)10-3-2-6-20-15(10)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMZHSQHEUMZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate

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